molecular formula C13H18N2O6 B2691607 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate CAS No. 1129466-05-2

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate

Cat. No.: B2691607
CAS No.: 1129466-05-2
M. Wt: 298.295
InChI Key: OQIJWAVNLYJKHY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, ethoxy groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by esterification and subsequent ethoxylation . The reaction conditions often require the use of catalysts such as sodium ethylate and solvents like benzene or alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The ethoxy and ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
  • Methyl 3-methoxy-4-methylbenzoate
  • Propyl benzoate

Uniqueness

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is unique due to its combination of a pyrimidine ring with ethoxy and ester functionalities, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets and diverse chemical reactivity .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-4-20-10(16)7-14-6-9(3)12(18)15(13(14)19)8-11(17)21-5-2/h6H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIJWAVNLYJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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